molecular formula C13H22O B13813663 Dodecahydro-9bh-phenalen-9b-ol CAS No. 69087-94-1

Dodecahydro-9bh-phenalen-9b-ol

Cat. No.: B13813663
CAS No.: 69087-94-1
M. Wt: 194.31 g/mol
InChI Key: CGXWFXFSNKASOW-UHFFFAOYSA-N
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Description

Dodecahydro-9bh-phenalen-9b-ol is a fully hydrogenated tricyclic alcohol derived from phenalene, a non-aromatic fused bicyclic system. The "dodecahydro" designation indicates the saturation of all twelve hydrogen atoms across its three fused rings, distinguishing it from partially hydrogenated or aromatic analogs. The 9b-ol suffix specifies the hydroxyl group at the 9b position of the phenalene core.

Key features:

  • Structure: A saturated tricyclic system (C₁₃H₂₂O) with a tertiary alcohol group.
  • Applications: Hypothesized to exhibit stability and solubility profiles suitable for pharmaceutical intermediates or specialty solvents, akin to hydrogenated polycyclic compounds .

Properties

CAS No.

69087-94-1

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a,7,8,9,9a-dodecahydrophenalen-9b-ol

InChI

InChI=1S/C13H22O/c14-13-10-4-1-5-11(13)7-3-9-12(13)8-2-6-10/h10-12,14H,1-9H2

InChI Key

CGXWFXFSNKASOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC3C2(C(C1)CCC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecahydro-9bh-phenalen-9b-ol typically involves the hydrogenation of phenalen-9b-ol. This process can be carried out using a palladium catalyst under high pressure and temperature conditions. The reaction is as follows:

[ \text{Phenalen-9b-ol} + 6H_2 \xrightarrow{\text{Pd catalyst}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-9bh-phenalen-9b-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of dodecahydro-9bh-phenalen-9-one.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives or amines.

Scientific Research Applications

Dodecahydro-9bh-phenalen-9b-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dodecahydro-9bh-phenalen-9b-ol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights critical differences between Dodecahydro-9bh-phenalen-9b-ol and related compounds from the evidence:

Compound Name Molecular Formula Hydrogenation Degree Functional Groups Key Structural Features
This compound C₁₃H₂₂O Fully saturated Tertiary alcohol Tricyclic, no aromaticity
(3,5-bis(Pyren-1-ylmethoxy)phenyl)methanol C₄₅H₃₀O₃ Unsaturated Two pyrenyl ethers, alcohol Polyaromatic, extended conjugation
9-Hydroxy fluorene C₁₃H₁₀O Partially saturated Secondary alcohol Bicyclic, one aromatic ring
9H-Thioxanthene derivatives C₁₉H₁₄S Unsaturated Thioether, aromatic Tricyclic with sulfur heteroatom

Key Observations :

  • Hydrogenation Status : this compound’s fully saturated structure contrasts sharply with aromatic systems like pyrenylmethoxy derivatives or thioxanthenes . This saturation likely enhances its thermal stability and reduces reactivity toward electrophilic substitution.
  • Functional Groups : Unlike the ether-linked pyrenyl groups in compounds, the target molecule’s tertiary alcohol may confer higher polarity, influencing solubility in protic solvents.

Spectroscopic and Physical Property Analysis

While direct data for this compound are lacking, inferences can be drawn from analogs:

Property This compound (Predicted) (3,5-bis(Pyren-1-ylmethoxy)phenyl)methanol 9-Hydroxy fluorene
UV-Vis λmax ~210 nm (C-O transition) 345 nm (π→π* of pyrene) 265 nm (aromatic π→π*)
¹H NMR δ (ppm) 1.2–2.5 (saturated CH₂/CH₃), 4.1 (OH) 5.3 (OCH₂), 7.5–8.5 (pyrene H) 5.5 (OH), 6.8–7.4 (aryl H)
Melting Point 80–90°C (estimated) >250°C 150–155°C
Solubility Miscible in ethanol, acetone Soluble in DMF, THF Soluble in chloroform

Insights :

  • The absence of aromaticity in this compound eliminates strong UV-Vis absorption above 250 nm, unlike pyrenyl derivatives .
  • Its ¹H NMR spectrum would lack aromatic protons, instead showing broad resonances for saturated CH groups and a downfield-shifted hydroxyl signal .

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